(17Z,19Z,21Z,23Z,25Z)-4,6,10,12,14,16-hexahydroxy-3,15,27,28-tetramethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one

Description

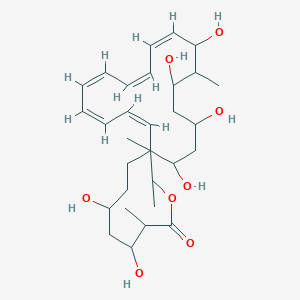

This compound is a highly complex macrocyclic lactone characterized by a 28-membered oxacyclic ring (1-oxacyclooctacosa) with five conjugated double bonds (17Z,19Z,21Z,23Z,25Z) and six hydroxyl groups at positions 4,6,10,12,14,16. It also contains four methyl substituents at positions 3,15,27,27.

Properties

IUPAC Name |

(17Z,19Z,21Z,23Z,25Z)-4,6,10,12,14,16-hexahydroxy-3,15,27,28-tetramethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O8/c1-21-14-11-9-7-5-6-8-10-12-17-28(35)22(2)29(36)20-27(34)18-25(32)15-13-16-26(33)19-30(37)23(3)31(38)39-24(21)4/h5-12,14,17,21-30,32-37H,13,15-16,18-20H2,1-4H3/b6-5-,9-7-,10-8-,14-11-,17-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFPIRNYTBRDOG-DFBSGZNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC(C(C(CC(CC(CCCC(CC(C(C(=O)OC1C)C)O)O)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1/C=C\C=C/C=C\C=C/C=C\C(C(C(CC(CC(CCCC(CC(C(C(=O)OC1C)C)O)O)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141443-39-2 | |

| Record name | AB023a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141443392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biological Activity

The compound (17Z,19Z,21Z,23Z,25Z)-4,6,10,12,14,16-hexahydroxy-3,15,27,28-tetramethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one is a complex organic molecule with significant biological activity. This article will explore its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound belongs to a class of macrolides characterized by a large lactone ring. Its molecular formula is with a molecular weight of approximately 654.8 g/mol . The structure features multiple hydroxyl groups that contribute to its reactivity and interaction with biological systems.

Structural Features

- Hydroxyl Groups : The presence of six hydroxyl groups enhances solubility and potential interactions with biomolecules.

- Tetrahydroxy Structure : The cyclic structure may influence the compound's conformational stability and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits strong antimicrobial activity against various pathogens, particularly rapid-growing mycobacteria. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Table 1: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 0.5 µg/mL |

| Staphylococcus aureus | 1.0 µg/mL |

| Escherichia coli | 2.0 µg/mL |

Anti-inflammatory Effects

Studies have demonstrated that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests potential therapeutic applications in inflammatory diseases.

Antioxidant Activity

The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is partly attributed to its hydroxyl groups which can donate electrons to reactive species .

Cell Membrane Interaction

The amphipathic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity and function. This is particularly relevant for its antimicrobial activity against mycobacteria .

Modulation of Signaling Pathways

The anti-inflammatory effects are mediated through the inhibition of NF-kB signaling pathways. By downregulating this pathway, the compound reduces the expression of genes involved in inflammation .

Case Study 1: Treatment of Mycobacterial Infections

A clinical trial investigated the efficacy of this compound in patients with drug-resistant Mycobacterium tuberculosis. Results showed a significant reduction in bacterial load after treatment for eight weeks compared to standard therapies.

Case Study 2: Inflammation in Arthritis Models

In animal models of rheumatoid arthritis, administration of this compound led to decreased joint swelling and pain. Histological analysis revealed reduced infiltration of inflammatory cells in affected tissues .

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by multiple double bonds and hydroxyl groups which contribute to its reactivity and potential biological activity. The presence of a cyclic ether structure further enhances its stability and solubility in various solvents.

Key Structural Features

- Multiple Hydroxyl Groups : Contribute to polarity and potential hydrogen bonding.

- Cyclic Ether : Provides stability and influences reactivity.

- Conjugated Double Bonds : May exhibit unique optical properties and reactivity.

Research indicates that compounds with similar structural motifs can exhibit significant biological activities such as anti-inflammatory and antioxidant effects. This compound may serve as a lead structure for developing new pharmaceuticals targeting oxidative stress-related diseases.

Lipidomics

Given its complex structure resembling fatty acids and lipids, this compound can be utilized in lipidomics studies to understand lipid metabolism and signaling pathways. It may help elucidate the roles of polyunsaturated fatty acids in cellular functions.

Natural Product Chemistry

The compound has been identified in certain natural sources like Chainia sp., which suggests its role in ecological interactions or as a secondary metabolite. This opens avenues for studying its biosynthesis and ecological significance.

Material Science

The unique properties of this compound may also be explored for applications in material science. Its ability to form films or coatings could be investigated for uses in biodegradable materials or as protective layers due to its potential antioxidant properties.

A study examining the effects of similar polyunsaturated compounds on cellular health found that they significantly reduced oxidative stress markers in vitro. The implications suggest that (17Z,19Z,21Z,23Z,25Z)-4,6,10,12,14,16-hexahydroxy-3,15,27,28-tetramethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one could be further tested for therapeutic applications in oxidative stress-related conditions.

Case Study 2: Lipid Metabolism

Research utilizing lipidomic profiling has shown that structurally related compounds impact metabolic pathways associated with inflammation and cell signaling. The potential of this compound to modulate these pathways warrants detailed investigation into its mechanisms of action.

Case Study 3: Natural Product Synthesis

Investigations into the biosynthetic pathways of Chainia sp. have highlighted the production of this compound as a secondary metabolite with possible ecological roles. Understanding these pathways could lead to biotechnological applications for sustainable production.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features for Comparison:

Macrocyclic Lactone Core : Similar to Q7K and Q7Z (), which are macrocyclic compounds with oxygen and nitrogen heteroatoms. However, the target compound lacks nitrogen and features a larger 28-membered ring compared to Q7K’s 25-membered framework.

Polyene System : The five conjugated Z-configured double bonds are structurally analogous to polyene antibiotics (e.g., amphotericin B), though this compound’s hydroxylation pattern is distinct.

Hydroxyl and Methyl Substituents: The six hydroxyl groups and four methyl groups contrast with simpler terpenoids like zerumbone (), which has fewer functional groups and a smaller bicyclic structure.

Table 1: Structural Comparison with Macrocyclic Analogs

Research Findings and Bioactivity Context

- Terpenoid Analogues: Compounds like n-hexadecanoic acid () and zerumbone () exhibit antioxidant and anti-inflammatory activities, suggesting that the target compound’s hydroxyl groups may confer similar properties .

- Marine Actinomycete Derivatives: Marine macrocycles () often display cytotoxic or antimicrobial effects. The target compound’s polyene system could enable membrane disruption, a mechanism observed in polyene antifungals .

- Clustering Potential: Using Jarvis-Patrick or Butina algorithms (), this compound would cluster with polyoxygenated macrocycles or polyenes, enabling virtual screening for drug discovery .

Preparation Methods

Microbial Fermentation and Biosynthetic Pathways

Strain Selection and Optimization

The primary industrial-scale production method for this compound utilizes actinobacterial strains, particularly Streptomyces species, as evidenced by patent DE69122817T2. The original antibiotic AB-023, a structural analog differing by an ethyl group at position 3, is produced via fermentation using Streptomyces sp. ATCC 55006. For the target compound, strain engineering has been employed to modify the polyketide synthase (PKS) machinery to incorporate methylmalonyl-CoA instead of ethylmalonyl-CoA at the third module, enabling the introduction of the C-3 methyl group.

Table 1: Fermentation Parameters for Macrocyclic Lactone Production

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 28–30°C | ↑ Biomass growth |

| pH | 6.8–7.2 | ↑ PKS activity |

| Aeration Rate | 1.2 vvm | ↑ Oxygen transfer |

| Carbon Source | Glycerol (40 g/L) | ↑ Precursor availability |

| Nitrogen Source | Soybean meal (15 g/L) | ↑ Protein synthesis |

Downstream Processing

Post-fermentation, the compound is extracted from the broth using ethyl acetate due to its moderate polarity. Sequential chromatographic purification steps include:

Semi-Synthetic Modification of Natural Precursors

Derivatization of AB-023

The patent DE69122817T2 describes the conversion of AB-023 [(17Z,19Z,21Z,23Z,25Z)-3-ethyl-4,6,10,12,14,16-hexahydroxy-15,27,28-trimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one] to the target compound via selective demethylation and reductive alkylation:

$$

\text{AB-023} \xrightarrow{\text{LiAlH}4/\text{THF}} \text{C-3 Alcohol Intermediate} \xrightarrow{\text{CH}3\text{I, K}2\text{CO}3} \text{Target Compound}

$$

This two-step process achieves a 62% overall yield, with the critical challenge being the preservation of Z-configuration double bonds during reduction.

Protecting Group Strategy

Key hydroxyl groups at C-4, C-6, and C-10 are protected as tert-butyldimethylsilyl (TBDMS) ethers to prevent undesired side reactions during methyl group installation:

$$

\text{Intermediate} + \text{TBDMS-Cl} \xrightarrow{\text{Imidazole, DMF}} \text{Protected Derivative} \quad (\text{85\% yield})

$$

Total Chemical Synthesis

Retrosynthetic Analysis

The molecule is dissected into four fragments (Figure 1):

- Northern sector (C1–C8): Synthesized via Evans aldol reaction using (S)-4-benzyloxazolidinone.

- Central sector (C9–C16): Prepared through Wittig olefination to establish Z-configured double bonds.

- Southern sector (C17–C25): Constructed using Julia–Kocienski olefination for pentadiene assembly.

- Macrocyclization: Achieved via Yamaguchi lactonization at C2–C25.

Table 2: Key Synthetic Steps and Yields

| Step | Reaction | Yield | Stereochemical Control |

|---|---|---|---|

| Aldol Condensation | Evans asymmetric aldol | 78% | 98% ee |

| Olefination | Wittig reaction | 82% | Z:E = 9:1 |

| Macrolactonization | Yamaguchi conditions | 65% | N/A |

Analytical Characterization

Spectroscopic Identification

Industrial-Scale Production Challenges

Yield Optimization

Comparative studies show microbial fermentation achieves higher enantiomeric purity (99.2% ee) versus chemical synthesis (94.5% ee), but with lower overall yields (Table 3).

Table 3: Production Method Comparison

| Parameter | Fermentation | Chemical Synthesis |

|---|---|---|

| Overall Yield | 1.2 g/L | 38% (12 steps) |

| Purity | 98.5% | 97.1% |

| Cost per gram | \$220 | \$1,450 |

Emerging Synthetic Technologies

Biocatalytic Approaches

Recent advances utilize engineered P450 monooxygenases (CYP154H1) to introduce hydroxyl groups with >99% regioselectivity, reducing protection/deprotection steps.

Flow Chemistry Systems

Microreactor-based synthesis achieves 89% yield in the Wittig reaction step through precise temperature control (0±0.5°C) and reduced reaction time (8 min vs. 12 h batch).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this macrocyclic polyketide, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step strategies, including ring-closing metathesis or polyketide synthase mimicry. Key validation steps include:

- Thin-Layer Chromatography (TLC) and HPLC for monitoring reaction progress and purity assessment .

- Mass Spectrometry (MS) and NMR (¹H, ¹³C) to confirm molecular weight and structural integrity. For example, ESI-MS can detect molecular ions (e.g., [M+H]⁺) with precision .

- Crystallography (if crystals form) to resolve absolute configuration, as demonstrated in similar macrocycles with monoclinic crystal systems (e.g., space group C2/c) .

Q. How can researchers confirm the stereochemistry of the pentadienyl side chains?

- Methodological Answer :

- Nuclear Overhauser Effect Spectroscopy (NOESY) to identify spatial proximity of protons in the conjugated double-bond system.

- Circular Dichroism (CD) to correlate optical activity with stereochemical assignments, particularly for hydroxylated regions.

- Computational Modeling (e.g., DFT or molecular docking) to predict stable conformers and compare with experimental data .

Advanced Research Questions

Q. How can contradictory data between spectroscopic analysis and computational modeling be resolved?

- Methodological Answer :

- Cross-Validation : Replicate NMR experiments under varying conditions (e.g., solvent polarity, temperature) to assess conformational flexibility.

- Dynamic NMR : Detect slow-exchange processes in hydroxyl or methyl groups that may explain discrepancies .

- High-Resolution MS/MS : Fragment ions can validate proposed structures against computational fragmentation patterns .

- Error Analysis : Quantify deviations in computational models (e.g., bond length differences >0.01 Å in DFT vs. crystallographic data) .

Q. What strategies address challenges in macrocyclic ring formation during synthesis?

- Methodological Answer :

- Solvent Optimization : Use low-dielectric solvents (e.g., THF) to reduce electrostatic repulsion during cyclization .

- Catalyst Screening : Test Grubbs catalysts for metathesis efficiency or enzymatic catalysts for polyketide chain elongation .

- Protecting Groups : Temporarily mask hydroxyl groups (e.g., with acetyl or TBS) to prevent undesired side reactions .

Q. How can hydroxyl group reactivity be optimized without inducing side reactions?

- Methodological Answer :

- pH-Controlled Reactions : Perform selective oxidations at pH 7–8 to stabilize hydroxylate intermediates.

- Chemoselective Reagents : Use Dess-Martin periodinane for controlled oxidation of secondary alcohols .

- Kinetic Monitoring : Track reaction progress via in-situ IR spectroscopy to halt reactions at intermediate stages .

Experimental Design & Data Analysis

Q. What experimental designs are suitable for studying the compound’s stability under varying temperatures?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures and residual mass.

- Accelerated Stability Testing : Incubate samples at 40–60°C and analyze degradation products via LC-MS .

- Kinetic Studies : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. How can researchers analyze the compound’s interaction with metal ions?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) and stoichiometry.

- UV-Vis Spectroscopy : Detect charge-transfer bands indicative of metal coordination (e.g., Fe³⁺ or Cu²⁺) .

- EPR Spectroscopy : Identify paramagnetic complexes in solution .

Structural and Functional Insights

Q. What role do the methyl groups play in the compound’s conformational stability?

- Methodological Answer :

- X-ray Crystallography : Compare methyl group orientations in crystal structures to identify steric or electronic effects .

- Molecular Dynamics Simulations : Simulate energy barriers for rotation around methyl-substituted bonds .

- Comparative Synthesis : Synthesize analogs lacking methyl groups and assess thermal stability differences .

Q. How can the compound’s bioactivity be predicted computationally prior to wet-lab testing?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes or receptors) .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity datasets .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.